molecular formula C18H13N3O B14313408 Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- CAS No. 110950-93-1

Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-

Cat. No.: B14313408
CAS No.: 110950-93-1
M. Wt: 287.3 g/mol
InChI Key: MWHBKNFECJYLHD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-c]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-amino-1H-pyrazole with benzaldehyde derivatives under acidic conditions to form the desired compound . The reaction conditions often require refluxing in ethanol or other suitable solvents, with the presence of catalysts such as acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .

Medicine

In medicine, Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- is being explored for its anticancer properties. Its ability to inhibit CDKs makes it a potential candidate for the development of new anticancer drugs .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence. Its derivatives have been studied for their potential use in optical applications and as fluorescent probes .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolo[2,3-b]quinazoline

Uniqueness

Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl- stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to similar compounds, it has shown superior inhibitory activity against certain enzymes, making it a more potent candidate for drug development .

Properties

CAS No.

110950-93-1

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

2,5-diphenyl-6H-pyrazolo[1,5-c]pyrimidin-7-one

InChI

InChI=1S/C18H13N3O/c22-18-19-16(13-7-3-1-4-8-13)11-15-12-17(20-21(15)18)14-9-5-2-6-10-14/h1-12H,(H,19,22)

InChI Key

MWHBKNFECJYLHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=NN3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

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